tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate
Description
Properties
Molecular Formula |
C14H26N2O3 |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-5-11(18-4)14(10-16)6-7-15-9-14/h11,15H,5-10H2,1-4H3 |
InChI Key |
SFUWVBBWEVMQCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CCNC2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate involves several steps. One common synthetic route includes the reaction of a diazaspirodecane precursor with tert-butyl chloroformate and methanol under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 270.37 g/mol. It features a tert-butyl group and a methoxy group attached to a diazaspiro framework, which contributes to its reactivity and versatility in chemical reactions. The compound can undergo various transformations due to its functional groups, such as esterification reactions involving the carboxylate moiety and nucleophilic reactions facilitated by the nitrogen atoms in the diazaspiro structure .
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development : The compound's structural characteristics allow it to serve as a scaffold for the design of new pharmacological agents. Its spiro structure can influence biological activity, making it a candidate for developing drugs targeting specific receptors or enzymes.
- Biological Activity : Preliminary studies suggest that compounds with similar structures exhibit notable biological activities, including antimicrobial and anticancer properties. Further research into tert-butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate could reveal similar effects .
-
Organic Synthesis
- Building Block for Complex Molecules : The compound can act as an intermediate in synthesizing more complex organic molecules. Its ability to participate in nucleophilic reactions makes it useful for constructing various derivatives that may have enhanced biological activity or novel properties.
- Synthetic Pathways : Researchers have documented several synthetic routes leading to this compound, emphasizing its utility in multi-step organic synthesis processes. These pathways often involve strategic functional group transformations that leverage the compound's reactive sites .
-
Material Science
- Polymer Chemistry : The unique structure of this compound may find applications in polymer chemistry, where it can be incorporated into polymer matrices to impart specific mechanical or thermal properties.
- Nanotechnology : There is potential for utilizing this compound in nanotechnology applications, where its unique chemical properties could facilitate the development of nanoscale materials with tailored functionalities.
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The methoxy group and tert-butyl ester moiety contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate and its analogs:
Key Observations:
Ring Size and Heteroatom Positioning :
- Spiro[4.5] systems (e.g., 20f, target compound) are more prevalent in drug discovery than spiro[4.4] analogs (e.g., 20k) due to their conformational stability and compatibility with biological targets .
- The replacement of oxygen with sulfur (e.g., 20f vs. 20k) significantly alters physicochemical properties, such as melting points and solubility, which can influence synthetic utility .
Functional Group Effects: Fluorination: The 10,10-difluoro analog (CAS: 1221818-66-1) exhibits enhanced metabolic stability and bioavailability compared to non-fluorinated spirocycles, making it valuable for CNS-targeted therapies . Benzyl and Oxo Groups: The 2-benzyl-10-oxo derivative (CAS: 1330764-01-6) demonstrates utility in proteolysis-targeting chimeras (PROTACs), where the benzyl group enhances hydrophobic interactions with target proteins .
Synthetic Challenges :
- Compounds with electron-withdrawing groups (e.g., trifluoroacetyl in 20p) or polar substituents (e.g., methoxy in the target compound) often require specialized purification techniques, such as chromatography or recrystallization, to achieve high purity .
Biological Relevance :
- Spirocycles with nitrogen atoms at positions 2 and 7 (e.g., target compound) are hypothesized to mimic peptide turn structures, enabling their use in kinase inhibitors or allosteric modulators .
Research Findings and Data Gaps
- Synthetic Routes : The target compound’s synthesis likely parallels methods used for analogs like 20f and 20k, involving Pd/C-catalyzed hydrogenation or Suzuki coupling (for aryl-substituted derivatives) .
- Analytical Data : While NMR and MS data are available for many analogs (e.g., 20f, 20k), the absence of specific data for the 10-methoxy derivative highlights a research gap. Computational modeling (e.g., DFT calculations) could predict its spectroscopic profiles .
- Stability : Analogs with tert-butyl carbamate groups (e.g., 20p, 20r) show excellent stability under basic conditions but require acidic conditions for deprotection, suggesting similar behavior for the target compound .
Biological Activity
tert-Butyl 10-methoxy-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1889292-38-9) is a compound with potential biological activity due to its unique spirocyclic structure. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Properties
- Molecular Formula : C14H26N2O3
- Molecular Weight : 270.37 g/mol
- IUPAC Name : this compound
- CAS Number : 1889292-38-9
The compound features a spirocyclic structure that contributes to its biological activity by influencing molecular interactions.
Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including antimicrobial, antidiabetic, and antitumor effects. The mechanisms typically involve:
- Interaction with Biological Targets : The unique structure allows for specific binding to enzymes or receptors.
- Modulation of Signaling Pathways : These compounds can influence various signaling pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | High inhibition |
| Pseudomonas aeruginosa | Moderate inhibition |
These results suggest potential applications in treating bacterial infections.
Antidiabetic Activity
Preliminary studies suggest that this compound may possess antidiabetic properties by inhibiting key enzymes involved in glucose metabolism. For instance, the compound's ability to inhibit α-glucosidase was noted in several assays, indicating its potential as a therapeutic agent for managing diabetes.
Case Studies
-
Antimicrobial Screening
A study conducted on various diazaspiro compounds revealed that this compound demonstrated comparable antimicrobial activity to established antibiotics like gentamicin against resistant strains of bacteria . -
Antidiabetic Effects
In another study focusing on α-glucosidase inhibitors, this compound showed promising results exceeding those of standard treatments like acarbose . This positions it as a candidate for further development in diabetes management. -
Antitubercular Activity
While specific data on this compound's antitubercular activity is limited, related diazaspiro compounds have shown significant efficacy against Mycobacterium tuberculosis, suggesting potential for similar effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
